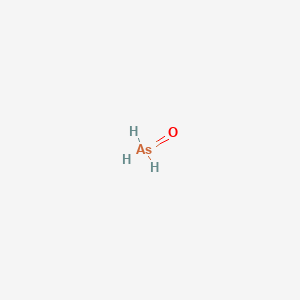

Arsine oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Arsine oxide is a member of arsine oxides.

科学的研究の応用

Metabolism and Biological Effects

Arsine oxide's metabolism and biological effects have been a subject of study. Carter, Aposhian, and Gandolfi (2003) compared the metabolism of industrial arsenicals like arsine and gallium arsenide with environmental arsenic oxides, focusing on differences in oxidation states and arsenic metabolites. They discussed how these differences impact the binding to thiol groups, oxidation-reduction reactions, and the formation of arsenic-carbon bonds. The study highlighted the need for further research to understand the distinct toxicity profiles of different arsenic compounds (Carter, Aposhian, & Gandolfi, 2003).

Microbial Influence on Speciation

Turpeinen, Pantsar-Kallio, and Kairesalo (2002) investigated how microbes influence the speciation of arsenic and production of arsines in contaminated soils. They found that microbial activity can change arsenic species in soil, including the transformation of arsenate to other forms like arsenite, monomethylarsonic acid, and volatile trimethylarsine. This study also observed that arsines have a short 'life-time' in air and quickly convert back to water-soluble species (Turpeinen, Pantsar-Kallio, & Kairesalo, 2002).

Structure and Reactivity of Substituted Arsine Oxides

Orthaber, Sax, and Francesconi (2012) conducted a study on the formation and interconversion of dimethylated arsine oxides and sulfides. Their research provided insights into the arsenic detoxification process and showed how hydrogen sulfide easily leads to the formation of thio-organoarsenicals, a crucial aspect of arsenic chemistry (Orthaber, Sax, & Francesconi, 2012).

Arsine Gas Sensing

Furue et al. (2017) developed an arsine gas sensor based on gold-modified reduced graphene oxide. This sensor was sensitive to sub-ppmv levels of arsine and could be a valuable tool in monitoring the most toxic inorganic gas, especially in the semiconductor industry (Furue et al., 2017).

Catalyst Deactivation by Arsine

Quinn et al. (2004) explored the role of arsine in deactivating methanol synthesis catalysts. They found that even low levels of arsine can significantly deactivate the catalyst, emphasizing the need for arsine removal technologies in industrial processes (Quinn et al., 2004).

特性

製品名 |

Arsine oxide |

|---|---|

分子式 |

AsH3O |

分子量 |

93.945 g/mol |

InChI |

InChI=1S/AsH3O/c1-2/h1H3 |

InChIキー |

CXKRDMQZBMZKKJ-UHFFFAOYSA-N |

SMILES |

O=[AsH3] |

正規SMILES |

O=[AsH3] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[1-[[3-[(5-hydroxy-4-oxo-1H-pyridine-2-carbonyl)amino]-2-oxoimidazolidin-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B1242048.png)

![(3R,4R,5R,6R,7R,8R,9S,10R,13R,14R,17R)-3,4,6,7-tetrahydroxy-17-[(1S)-1-[(2R,4R)-6-hydroxy-4-propan-2-yloxan-2-yl]ethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1242059.png)

![N-[3-(3-chloro-2-methylphenyl)oxatriazol-3-ium-5-yl]methanesulfonamide](/img/structure/B1242064.png)

![3-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-2,5-dihydroxycyclohexa-2,5-diene-1,4-dione](/img/structure/B1242066.png)